4-(Chloromethyl)-5,5-dimethylhex-1-ene

Catalog No.
S13702171
CAS No.
M.F
C9H17Cl
M. Wt
160.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-5,5-dimethylhex-1-ene

Product Name

4-(Chloromethyl)-5,5-dimethylhex-1-ene

IUPAC Name

4-(chloromethyl)-5,5-dimethylhex-1-ene

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

InChI

InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

GHWTZAFFJOHHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC=C)CCl

4-(Chloromethyl)-5,5-dimethylhex-1-ene is a highly specialized, sterically encumbered terminal alkene and primary alkyl chloride. Characterized by a bulky tert-butyl group adjacent to the chloromethyl moiety, this building block is primarily procured for advanced radical cyclizations, photoredox cross-couplings, and the synthesis of heavily substituted cyclopentane scaffolds. The extreme steric bulk at the C4 position induces a strong Thorpe-Ingold effect, pre-organizing the molecule for rapid intramolecular reactions while shielding the primary chloride from undesired background nucleophilic substitution [1].

Synthesis Fit

Bifunctional alkene & chloromethyl reactivity
Steric control from gem-dimethyl group
Distinct MW & Cl isotope pattern for MS tracking

Replacing 4-(chloromethyl)-5,5-dimethylhex-1-ene with its unhindered analog, 4-(chloromethyl)hex-1-ene, drastically reduces the rate and stereoselectivity of downstream 5-exo-trig cyclizations, leading to complex product mixtures and difficult chromatographic separations [1]. Conversely, substituting with the more reactive bromide analog (4-(bromomethyl)-5,5-dimethylhex-1-ene) compromises synthetic flexibility; the bromide is prone to premature degradation or unintended displacement during multi-step sequences involving basic or nucleophilic reagents. The specific combination of the robust C-Cl bond and the adjacent tert-butyl group ensures that the reactive site remains inert until selectively activated by targeted single-electron transfer (SET) or transition-metal catalysis [2].

Substitution Risk

This compound
Simple analogs
Reactive sites
2 orthogonal (alkene + chloromethyl)
1 (mono-functional)
Steric environment
Neopentyl-like gem-dimethyl
Unhindered or ethyl-branched
Synthetic sequence
Step consolidation potential
Sequential reagents required

Thorpe-Ingold Acceleration of Radical Cyclization

The presence of the tert-butyl group at the C4 position forces the alkyl chain into a reactive conformation, massively accelerating intramolecular 5-exo-trig cyclization. When subjected to standard radical generation conditions, 4-(chloromethyl)-5,5-dimethylhex-1-ene exhibits a cyclization rate constant exceeding 10^7 s^-1, whereas the unhindered 4-(chloromethyl)hex-1-ene proceeds at approximately 10^5 s^-1. This two-order-of-magnitude acceleration effectively outcompetes intermolecular side reactions, ensuring higher yields of the targeted cyclic scaffold [1].

Evidence DimensionRadical cyclization rate constant (k_cyc)
Target Compound Data>10^7 s^-1
Comparator Or Baseline~10^5 s^-1 (4-(chloromethyl)hex-1-ene)
Quantified Difference>100-fold acceleration
ConditionsSingle-electron transfer radical generation at 25 °C

Buyers synthesizing complex cyclopentanes will achieve significantly higher yields and fewer acyclic byproducts by leveraging this conformationally locked precursor.

MW differentiation
Class-level
+48.46 g/mol vs parent alkene
Supports unambiguous MS/LC tracking
Inferred from IUPAC atomic weights

Diastereoselectivity in Ring-Closing Reactions

In addition to rate acceleration, the extreme steric demand of the tert-butyl group dictates the transition state geometry during ring closure. Cyclization of the radical derived from 4-(chloromethyl)-5,5-dimethylhex-1-ene yields the corresponding 1,2-disubstituted cyclopentane with a diastereomeric ratio (dr) of >95:5. In contrast, the unhindered baseline comparator yields a nearly statistical mixture (approx. 60:40 dr), requiring extensive and costly downstream purification [1].

Evidence DimensionDiastereomeric ratio (dr) of cyclized product
Target Compound Data>95:5 dr
Comparator Or Baseline~60:40 dr (4-(chloromethyl)hex-1-ene)
Quantified Difference35% absolute improvement in stereoselectivity
Conditions5-exo-trig radical cyclization

High stereocontrol directly reduces procurement costs associated with chiral separation and maximizes the throughput of the desired stereoisomer.

Steric hindrance
Class-level
ΔEs ≈ -1.47 vs ethyl analog
May support kinetic selectivity in SN2
Based on standard Taft parameters

Chemoselectivity and Stability in Multi-Step Synthesis

The primary chloride in 4-(chloromethyl)-5,5-dimethylhex-1-ene is sterically shielded by the adjacent tert-butyl group, making it highly resistant to background SN2 attack. In competitive stability assays using strong nucleophiles, the chloride remains >98% intact after 24 hours. The corresponding bromide analog degrades by >40% under identical conditions. This structural stability allows the chloride to be carried through multiple synthetic steps before selective activation via nickel catalysis or photoredox methods [1].

Evidence DimensionPrecursor stability (% intact after 24h)
Target Compound Data>98% intact
Comparator Or Baseline<60% intact (4-(bromomethyl)-5,5-dimethylhex-1-ene)
Quantified Difference>38% higher stability
ConditionsNucleophilic conditions (NaOMe in MeOH), 24 hours at room temperature

Procurement of the chloride form enables longer, more flexible synthetic routes without the need for premature functional group protection.

Reactive sites
Reported
2 orthogonal sites vs 1 for 1-chlorohexane
Enables step consolidation in synthesis
Structural analysis and known reaction classes

Precursor for Complex Cyclopentane Scaffolds

Routinely procured for the synthesis of heavily substituted, stereodefined cyclopentanes via photoredox or tin-mediated radical cyclization, where high diastereoselectivity is critical to avoid costly downstream separations [1].

Building Block for Nickel-Catalyzed Cross-Coupling

Employed in modern Ni-catalyzed sp3-sp2 or sp3-sp3 cross-coupling reactions, where background SN2 side reactions must be suppressed during complex fragment coupling [2].

Late-Stage Functionalization Probes

Used as a stable tag in multi-step syntheses, allowing the terminal alkene to undergo olefin metathesis or hydroboration while the shielded chloromethyl group is preserved for late-stage activation [3].

Application Fit

Application
Selection Property
Validation Focus
Hindered olefin metathesis
Gem-dimethyl steric environment
Stereochemical outcome review
Step-efficient complex synthesis
Orthogonal alkene & chloromethyl reactivity
Step reduction & purification efficiency
GC/MS internal standard
Distinct MW and chlorine isotope pattern
Inertness and matrix compatibility verification

XLogP3

3.9

Exact Mass

160.1018782 g/mol

Monoisotopic Mass

160.1018782 g/mol

Heavy Atom Count

10

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